

Toxicological Profile of Branched Alkanes: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: 6-Ethyl-2-methyloctane

Cat. No.: B12658680

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data for branched alkanes, with a focus on compounds structurally similar to **6-Ethyl-2-methyloctane**. Due to the limited availability of data on this specific isomer, this guide employs a read-across approach, leveraging toxicological information from a range of linear and branched alkanes, particularly within the C9 to C15 carbon range. This document is intended to serve as a resource for researchers, scientists, and drug development professionals in understanding the potential toxicological profile of this class of compounds.

Executive Summary

Branched alkanes, such as **6-Ethyl-2-methyloctane**, are generally characterized by low acute and systemic toxicity.^[1] The primary health concern associated with these substances is aspiration toxicity, which can lead to severe chemical pneumonitis if the substance is ingested and enters the lungs.^{[2][3]} They are typically slight to mild skin and eye irritants and are not considered to be skin sensitizers or genotoxic.^[1] Repeated exposure is not likely to cause systemic toxicity or adverse reproductive or developmental effects at doses up to 1000 mg/kg bw/day in animal studies.^[1]

Toxicological Data

The following tables summarize the available quantitative toxicological data for various branched and linear alkanes, which can be used to infer the toxicological profile of **6-Ethyl-2-**

methyloctane.

Table 1: Acute Toxicity Data

Chemical Class/Substance	Test Type	Route	Species	LD50/LC50	Reference
Analogue of C8-C18 branched alkanes	Acute Oral Toxicity (OECD TG 423)	Oral	Rat	> 2000 mg/kg bw	[1]
Analogue of C8-C18 branched alkanes	Acute Dermal Toxicity (OECD TG 402)	Dermal	Rat	> 2000 mg/kg bw	[1]
n-Nonane	Acute Inhalation Toxicity	Inhalation	Mouse	4467 ppm (8-hour)	[1]
C9-C14 Aliphatic Hydrocarbons (<2% aromatics)	Acute Oral Toxicity	Oral	Rat	> 5000 mg/kg	
C9-C14 Aliphatic Hydrocarbons (<2% aromatics)	Acute Dermal Toxicity	Dermal	Rat	> 5000 mg/kg	
C9-C14 Aliphatic Hydrocarbons (<2% aromatics)	Acute Inhalation Toxicity	Inhalation	Rat	> 4951 mg/m ³ (4-hour)	
2,2,4-Trimethylpentane (Isooctane)	Acute Oral Toxicity	Oral	Rat	> 5000 mg/kg	[4]

2,2,4-Trimethylpentane (Isooctane)	Acute Dermal Toxicity	Dermal	Rabbit	> 2000 mg/kg	[4]
2,2,4-Trimethylpentane (Isooctane)	Acute Inhalation Toxicity	Inhalation	Rat	> 33.52 mg/L (4-hour)	[4]

Table 2: Repeated Dose Toxicity

Chemical Class/Substance	Test Type	Route	Species	NOAEL	Reference
Analogue of C8-C18 branched alkanes	Repeated Oral Toxicity	Oral	Rat	up to 1000 mg/kg bw/day	[1]
C10-C13 Dearomatized Solvent	90-day Oral Gavage	Oral	Rat	BMDL: 1857 mg/kg/day (based on increased serum ALT)	[5] [6]

Table 3: Genotoxicity

Chemical Class/Substance	Test Type	System	Result	Reference
Analogue of C8-C18 branched alkanes	Ames Test (OECD TG 471)	S. typhimurium	Negative	[1]
Analogue of C8-C18 branched alkanes	In vitro Mammalian Cell Gene Mutation Test	Mouse Lymphoma L5178Y cells	Negative	
C9-C14 Aliphatic Hydrocarbons (<2% aromatics)	Not specified	Not specified	Not genotoxic	

Table 4: Skin and Eye Irritation/Sensitization

Chemical Class/Substance	Test Type	Species	Result	Reference
Analogue of C8-C18 branched alkanes	Skin Irritation (OECD TG 404)	Rabbit	Mild irritant	[1]
Analogue of C8-C18 branched alkanes	Eye Irritation (OECD TG 405)	Rabbit	Slight irritant	[1]
Analogue of C8-C18 branched alkanes	Skin Sensitization (Magnusson-Kligman)	Guinea Pig	Not a sensitizer	[1]
Analogue of C8-C18 branched alkanes	Skin Sensitization (LLNA; OECD TG 429)	Mouse	Not a sensitizer	[1]
C15-C16 Branched Alkanes	Skin Sensitization (in vitro SENS-IS test)	In vitro	Not a skin irritant or sensitizer at 100%	[7]

Experimental Protocols

Detailed methodologies for key toxicological assays are outlined below, based on OECD guidelines.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

- Principle: This method uses a stepwise procedure with a small number of animals per step to classify a substance into a toxicity class based on the observed mortality.
- Test Animals: Typically, young adult female rats are used.

- Procedure:
 - A starting dose (e.g., 300 mg/kg or 2000 mg/kg) is administered orally by gavage to a group of three animals.
 - Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
 - Body weight is recorded weekly.
 - The outcome of the first step determines the next step:
 - If mortality is observed, the test is repeated at a lower dose.
 - If no mortality is observed, the test is repeated at a higher dose until mortality is observed or the limit dose (2000 mg/kg or 5000 mg/kg) is reached without mortality.
- Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.

Genotoxicity - OECD Test Guideline 471 (Bacterial Reverse Mutation Test - Ames Test)

- Principle: This in vitro assay uses amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations, which are revertants that can grow on an amino acid-deficient medium.^[8]
- Test System: At least five strains of bacteria are used, including TA98, TA100, TA1535, TA1537, and either TA102 or *E. coli* WP2 uvrA (pKM101).
- Procedure:
 - The test substance is tested with and without a metabolic activation system (S9 mix from rat liver).
 - Bacteria are exposed to the test substance at a range of concentrations.
 - The number of revertant colonies is counted for each concentration and compared to the solvent control.

- Endpoint: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies.

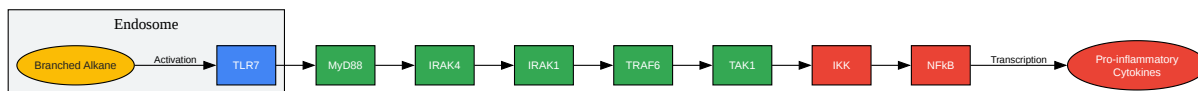
Repeated Dose 90-Day Oral Toxicity Study in Rodents - OECD Test Guideline 408

- Principle: This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.
- Test Animals: Typically, rats are used.
- Procedure:
 - The test substance is administered orally (e.g., by gavage or in the diet) daily to several groups of animals at different dose levels for 90 days.
 - A control group receives the vehicle only.
 - Animals are observed daily for clinical signs of toxicity.
 - Body weight and food/water consumption are measured weekly.
 - Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.
 - All animals are subjected to a full necropsy, and organs are weighed and examined histopathologically.
- Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no adverse effects are observed.

Mandatory Visualizations

Signaling Pathways

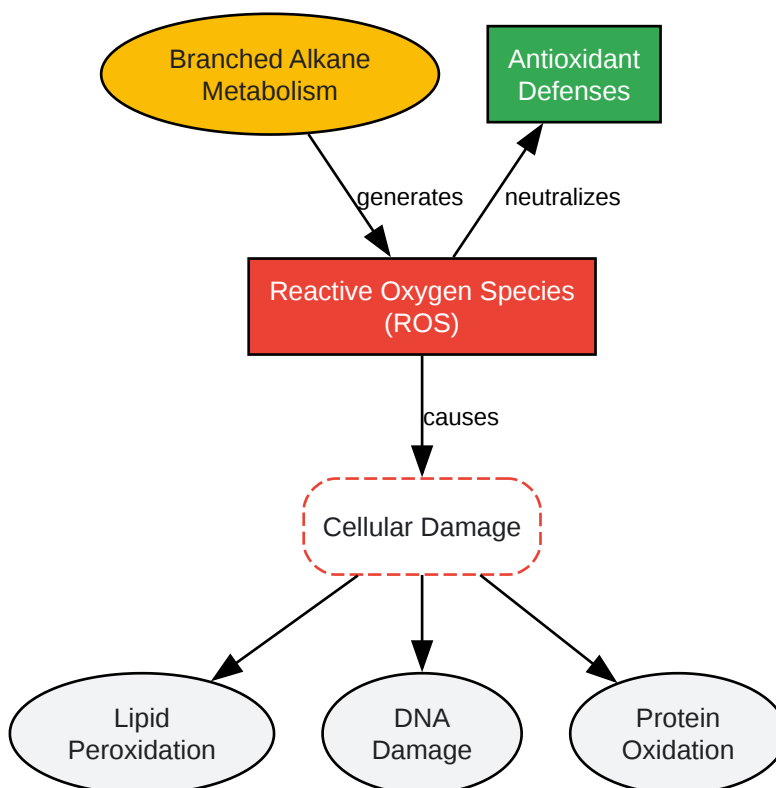
Some branched alkanes, such as pristane, are known to activate the innate immune system. One of the implicated pathways is the Toll-like Receptor 7 (TLR7) signaling cascade, which is typically involved in the recognition of single-stranded RNA viruses.



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Caption: TLR7 signaling pathway activation by branched alkanes.

Exposure to hydrocarbons can induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them. This can lead to cellular damage.

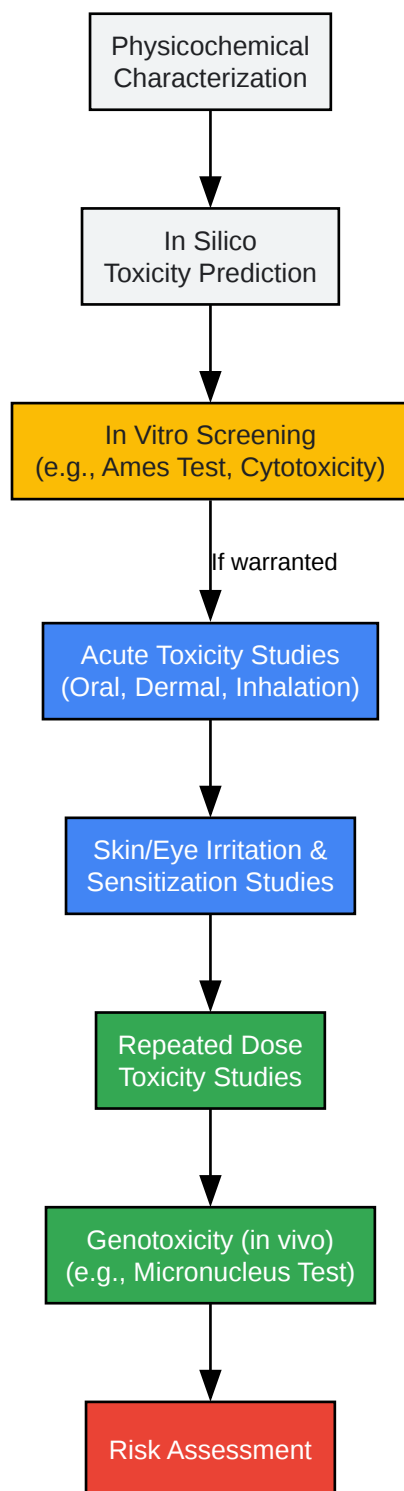


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Caption: Induction of oxidative stress by branched alkanes.

Experimental and Logical Workflows

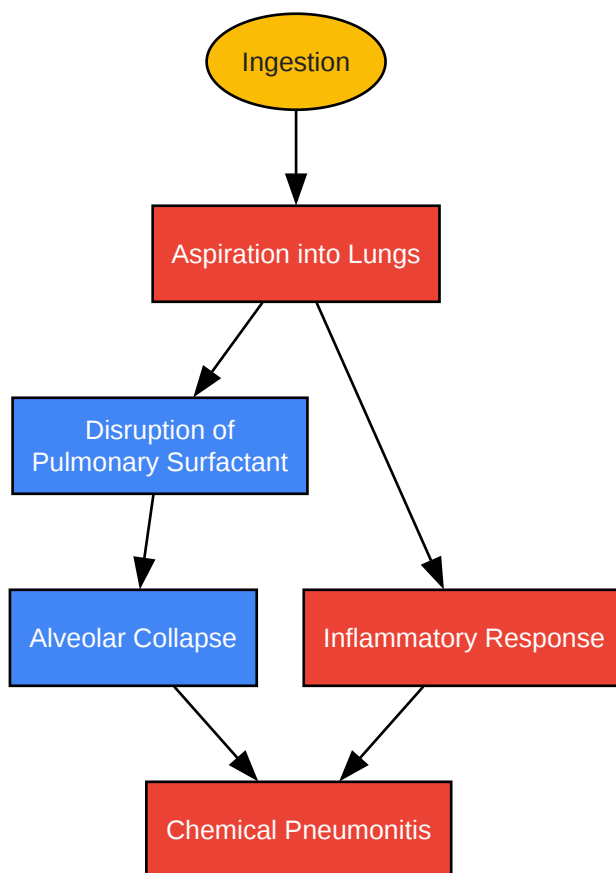
The following diagram illustrates a typical workflow for the toxicological assessment of a new branched alkane.



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Caption: Toxicological assessment workflow for branched alkanes.

Aspiration is a key hazard for low-viscosity hydrocarbons. The mechanism involves direct damage to the lung tissue.



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Caption: Mechanism of aspiration toxicity for hydrocarbons.

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